molecular formula C27H45FeO6 B12501986 2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+)

2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+)

Cat. No.: B12501986
M. Wt: 521.5 g/mol
InChI Key: IIOZRYBKGIMHJV-UHFFFAOYSA-K
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Description

2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) is a coordination compound where the iron ion is complexed with the ligand 2,6-dimethyl-5-oxohept-3-en-3-olate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) typically involves the reaction of iron(III) salts with the ligand 2,6-dimethyl-5-oxohept-3-en-3-olate under controlled conditions. The ligand can be prepared through the condensation of 2,6-dimethylheptan-3-one with appropriate reagents. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would include the preparation of the ligand, followed by its reaction with iron(III) salts. The reaction conditions such as temperature, pressure, and solvent choice are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) can undergo various chemical reactions including:

    Oxidation: The iron center can participate in redox reactions, altering its oxidation state.

    Substitution: Ligand exchange reactions where the 2,6-dimethyl-5-oxohept-3-en-3-olate ligand can be replaced by other ligands.

    Coordination: The compound can form coordination complexes with other metal ions or molecules.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation reactions, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and efficiency.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield iron(II) or iron(IV) complexes, while substitution reactions can produce a variety of coordination compounds with different ligands.

Scientific Research Applications

2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) has several scientific research applications:

    Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.

    Biology: Investigated for its potential role in biological systems, particularly in enzyme mimetics and as a model for iron-containing biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an anticancer agent due to its ability to generate reactive oxygen species.

    Industry: Utilized in the development of advanced materials, such as magnetic materials and sensors.

Mechanism of Action

The mechanism of action of 2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) involves its ability to coordinate with various substrates and catalyze reactions through electron transfer processes. The iron center can undergo redox cycling, facilitating the activation of molecular oxygen and other reactive species. This property is particularly useful in catalytic and biological applications where controlled oxidation reactions are required.

Comparison with Similar Compounds

Similar Compounds

    2,6-dimethyl-3,5-heptanedione: A β-diketone that can form similar coordination complexes with metal ions.

    Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)ytterbium(III): Another coordination compound with a similar ligand structure but different metal center.

    Denatonium benzoate: Although not a direct analog, it shares some structural similarities in terms of the ligand framework.

Uniqueness

2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+) is unique due to its specific coordination environment and the redox properties of the iron center. This makes it particularly effective in catalytic applications and as a model compound for studying iron-containing enzymes.

Properties

Molecular Formula

C27H45FeO6

Molecular Weight

521.5 g/mol

IUPAC Name

2,6-dimethyl-5-oxohept-3-en-3-olate;iron(3+)

InChI

InChI=1S/3C9H16O2.Fe/c3*1-6(2)8(10)5-9(11)7(3)4;/h3*5-7,10H,1-4H3;/q;;;+3/p-3

InChI Key

IIOZRYBKGIMHJV-UHFFFAOYSA-K

Canonical SMILES

CC(C)C(=CC(=O)C(C)C)[O-].CC(C)C(=CC(=O)C(C)C)[O-].CC(C)C(=CC(=O)C(C)C)[O-].[Fe+3]

Origin of Product

United States

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